N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide
Description
N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a cyclopentyl group, and a benzamide moiety substituted with methoxy and methyl groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-14-12-18(24-2)19(25-3)13-17(14)20(23)21-15-8-10-22(11-9-15)16-6-4-5-7-16/h12-13,15-16H,4-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIYSMVZNFRFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CCN(CC2)C3CCCC3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of 1-cyclopentylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.
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Introduction of the Benzamide Moiety: : The next step involves the acylation of the piperidine intermediate with 4,5-dimethoxy-2-methylbenzoic acid. This reaction can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Automated Synthesis: Employing automated synthesis platforms to enhance reproducibility and efficiency.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides at elevated temperatures.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopentylpiperidin-4-yl)-4-methoxybenzamide
- N-(1-cyclopentylpiperidin-4-yl)-2,4-dimethoxybenzamide
- N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxybenzamide
Uniqueness
N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural uniqueness may result in distinct pharmacological profiles and applications.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can further explore the potential of this compound in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
